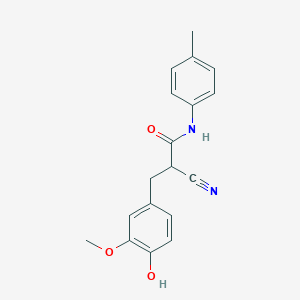

3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide, also known as GW501516, is a synthetic drug that was originally developed as a treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the sports world as a performance-enhancing drug due to its ability to improve endurance and stamina.

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which are structurally similar to “3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide”, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide” could potentially have similar biological activities.

Synthesis of Novel Compounds

The compound “3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide” could be used in the synthesis of novel compounds with a wide spectrum of pharmaceutical applications. For instance, the synthesis of 5-chloro-2-hydroxy-N-phenylbenzamide methyl esters, hydrazides, and hydrazones has been achieved . These synthesized compounds are crystalline substances whose purification required simple crystallization from absolute ethanol or dimethylformamide .

Development of New Chemotherapeutics

There has been significant interest in the development of new compounds possessing an azometine group (NHN=CH-) due to their varied potential biological activities . “3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide” could potentially be used in the development of new chemotherapeutics with antimicrobial effects.

Preparation of Bonded Phase

A novel type of partially substituted 3-chloro-5-methylphenylcarbamate-β-CD-bonded phase 35CMP-CD-HPS was prepared by reacting CD-HPS with excess 3-chloro-5-methylphenyl isocyanate in anhydrous pyridine . This suggests that “3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide” could potentially be used in the preparation of bonded phases.

Future Directions

Indole derivatives, which include benzamides, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide” could also have potential applications in various fields, including pharmaceuticals and biotechnology.

properties

IUPAC Name |

3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c19-17-8-4-7-16(13-17)18(22)20-11-9-15(10-12-21)14-5-2-1-3-6-14/h1-8,13,15,21H,9-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOABEEOJYPRODI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=CC=C2)Cl)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine](/img/structure/B2718655.png)

![Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B2718656.png)

![3,6-dichloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2718658.png)

![3-[2-(Prop-2-enoylamino)phenyl]propanamide](/img/structure/B2718663.png)

![2-[(1,7-dimethyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid](/img/structure/B2718664.png)

![3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate](/img/structure/B2718671.png)

![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B2718673.png)